molecular formula C24H38O3 B1247453 3beta,21-Dihydroxy-4,4,14-trimethyl-5alpha-pregn-8-en-20-one

3beta,21-Dihydroxy-4,4,14-trimethyl-5alpha-pregn-8-en-20-one

Cat. No. B1247453
M. Wt: 374.6 g/mol
InChI Key: KUZAKLLYYNJTRA-CEGYNPMNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3beta,21-Dihydroxy-4,4,14-trimethyl-5alpha-pregn-8-en-20-one is a 21-hydroxy steroid.

Scientific Research Applications

Synthesis and Cytotoxic Activities

A study conducted by Shan et al. (2009) focused on synthesizing novel derivatives of pregnenolone, including compounds similar to 3beta,21-Dihydroxy-4,4,14-trimethyl-5alpha-pregn-8-en-20-one. These derivatives exhibited remarkable cytotoxic activities against EC109 cells, suggesting potential applications in cancer research and therapy (Shan et al., 2009).

Antiviral Activity

Comin et al. (1999) synthesized and characterized derivatives of 3beta,21-Dihydroxy-pregn-5-en-20-one, including its sulfates, to evaluate their antiviral activity. These compounds showed effectiveness in inhibiting the replication of various viruses, indicating their potential use in antiviral therapies (Comin et al., 1999).

Role in Pregnancy

Research by Pasqualini et al. (1975) examined the physiological significance of a steroid closely related to 3beta,21-Dihydroxy-5alpha-pregn-8-en-20-one during human pregnancy. Their findings indicated that this compound plays a significant role in the hormonal changes and metabolic processes occurring during pregnancy (Pasqualini et al., 1975).

Steroid Metabolism

Edwards et al. (1976) studied the enzymatic conversion of pregnenolone, a compound structurally similar to 3beta,21-Dihydroxy-4,4,14-trimethyl-5alpha-pregn-8-en-20-one, to progesterone in the human placenta. This research has implications for understanding steroid metabolism and its regulatory mechanisms in human physiology (Edwards et al., 1976).

Potential in Drug Development

A study by Atta-ur-Rahman et al. (2004) isolated new steroidal alkaloids from Sarcococca saligna, including compounds structurally related to 3beta,21-Dihydroxy-4,4,14-trimethyl-5alpha-pregn-8-en-20-one, and evaluated their cholinesterase inhibitory activity. This suggests potential applications in the development of drugs for neurodegenerative diseases (Atta-ur-Rahman et al., 2004).

Use in Biochemical Studies

Baillie et al. (1975) reported the synthesis of deuterium-labelled derivatives of pregnanolone and pregnanediol sulphates, including compounds analogous to 3beta,21-Dihydroxy-4,4,14-trimethyl-5alpha-pregn-8-en-20-one, for metabolic studies in humans. This highlights the compound's usefulness in biochemical and pharmacological research (Baillie et al., 1975).

properties

Product Name

3beta,21-Dihydroxy-4,4,14-trimethyl-5alpha-pregn-8-en-20-one

Molecular Formula

C24H38O3

Molecular Weight

374.6 g/mol

IUPAC Name

2-hydroxy-1-[(3S,5R,10S,13R,14R,17S)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone

InChI

InChI=1S/C24H38O3/c1-21(2)19-7-6-16-15(22(19,3)11-10-20(21)27)8-12-24(5)17(18(26)14-25)9-13-23(16,24)4/h17,19-20,25,27H,6-14H2,1-5H3/t17-,19+,20+,22-,23+,24-/m1/s1

InChI Key

KUZAKLLYYNJTRA-CEGYNPMNSA-N

Isomeric SMILES

C[C@]12CCC3=C([C@@]1(CC[C@@H]2C(=O)CO)C)CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C

SMILES

CC1(C2CCC3=C(C2(CCC1O)C)CCC4(C3(CCC4C(=O)CO)C)C)C

Canonical SMILES

CC1(C2CCC3=C(C2(CCC1O)C)CCC4(C3(CCC4C(=O)CO)C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3beta,21-Dihydroxy-4,4,14-trimethyl-5alpha-pregn-8-en-20-one
Reactant of Route 2
3beta,21-Dihydroxy-4,4,14-trimethyl-5alpha-pregn-8-en-20-one
Reactant of Route 3
3beta,21-Dihydroxy-4,4,14-trimethyl-5alpha-pregn-8-en-20-one
Reactant of Route 4
3beta,21-Dihydroxy-4,4,14-trimethyl-5alpha-pregn-8-en-20-one
Reactant of Route 5
3beta,21-Dihydroxy-4,4,14-trimethyl-5alpha-pregn-8-en-20-one
Reactant of Route 6
3beta,21-Dihydroxy-4,4,14-trimethyl-5alpha-pregn-8-en-20-one

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